2,6-Dibromo-4-nitrobenzenesulfonamide 2,6-Dibromo-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1099660-65-7
VCID: VC20467440
InChI: InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)
SMILES:
Molecular Formula: C6H4Br2N2O4S
Molecular Weight: 359.98 g/mol

2,6-Dibromo-4-nitrobenzenesulfonamide

CAS No.: 1099660-65-7

Cat. No.: VC20467440

Molecular Formula: C6H4Br2N2O4S

Molecular Weight: 359.98 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dibromo-4-nitrobenzenesulfonamide - 1099660-65-7

Specification

CAS No. 1099660-65-7
Molecular Formula C6H4Br2N2O4S
Molecular Weight 359.98 g/mol
IUPAC Name 2,6-dibromo-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)
Standard InChI Key SKNBINLPTNMREZ-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1Br)S(=O)(=O)N)Br)[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure features a benzene ring substituted with bromine atoms at the 2 and 6 positions, a nitro group (-NO2_2) at the 4 position, and a sulfonamide group (-SO2_2NH2_2) at the 1 position. This arrangement creates a sterically hindered environment that influences its reactivity and intermolecular interactions. The IUPAC name, 2,6-dibromo-4-nitrobenzenesulfonamide, reflects this substitution pattern, while its Standard InChIKey (SKNBINL) provides a unique identifier for chemical databases.

Table 1: Key Molecular Identifiers

PropertyValue
CAS No.1099660-65-7
Molecular FormulaC6H4Br2N2O4S\text{C}_6\text{H}_4\text{Br}_2\text{N}_2\text{O}_4\text{S}
Molecular Weight359.98 g/mol
IUPAC Name2,6-dibromo-4-nitrobenzenesulfonamide
InChIInChI=1S/C6H4Br2N2O4S/c7-4-1-3(10(11)12)2-5(8)6(4)15(9,13)14/h1-2H,(H2,9,13,14)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,6-dibromo-4-nitrobenzenesulfonamide involves sequential bromination and sulfonation reactions starting from 4-nitroaniline .

Step 1: Bromination of 4-Nitroaniline
4-Nitroaniline undergoes bromination using a brominating reagent (e.g., Br2\text{Br}_2) in a dichloromethane-water mixture under acidic conditions (HCl) . This step introduces bromine atoms at the 2 and 6 positions, yielding 2,6-dibromo-4-nitroaniline as an intermediate .

Step 2: Sulfonation
The intermediate is treated with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonamide group. This reaction typically proceeds via electrophilic substitution, followed by ammonolysis to form the final sulfonamide product.

Table 2: Representative Synthesis Conditions

ParameterBromination Step Sulfonation Step
ReagentsBr2\text{Br}_2, HCl, H2O\text{H}_2\text{O}, CH2Cl2\text{CH}_2\text{Cl}_2Chlorosulfonic acid, NH3\text{NH}_3
Temperature28°C0–5°C (controlled exotherm)
Reaction Time45–60 minutes2–4 hours
Yield98.7% (bromination) 85–90% (estimated)

Optimization Challenges

Achieving regioselectivity during bromination requires precise control of stoichiometry and temperature. Excess bromine may lead to over-bromination, while insufficient acid can reduce reaction efficiency . The sulfonation step demands careful handling of corrosive reagents and exclusion of moisture to prevent hydrolysis.

Chemical Reactivity and Functional Transformations

Substitution Reactions

The bromine atoms in 2,6-dibromo-4-nitrobenzenesulfonamide are susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For example, reaction with hydroxide ions can replace bromine with hydroxyl groups, forming derivatives like 2,6-dihydroxy-4-nitrobenzenesulfonamide.

Redox Behavior

The nitro group can be reduced to an amine (-NH2_2) using catalytic hydrogenation or metal-acid systems (e.g., SnCl2\text{SnCl}_2/HCl). This transformation modifies the compound’s electronic properties, enhancing its potential as a building block for pharmaceuticals.

Applications in Scientific Research

Enzyme Inhibition Studies

The sulfonamide group acts as a bioisostere for carboxylate groups, enabling competitive inhibition of carbonic anhydrases and other metalloenzymes. Researchers have utilized 2,6-dibromo-4-nitrobenzenesulfonamide to probe active-site interactions in Pseudomonas aeruginosa enzymes, demonstrating IC50_{50} values in the micromolar range.

Protein Crystallography

Heavy bromine atoms facilitate phase determination in X-ray crystallography. Derivatives of this compound have been employed as heavy-atom markers in protein structure elucidation.

Materials Science

The compound’s thermal stability and halogen content make it a candidate for flame-retardant polymer additives. Preliminary studies show synergistic effects with phosphorus-based retardants in polycarbonate blends.

Future Research Directions

Drug Development

Structural analogs could be explored as kinase inhibitors or antibacterial agents. Computational docking studies suggest compatibility with Mycobacterium tuberculosis DprE1, a target for tuberculosis therapeutics.

Green Chemistry Innovations

Developing solvent-free bromination methods and catalytic sulfonation processes may reduce environmental impact. Recent advances in flow chemistry show promise for scaling production while minimizing waste.

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